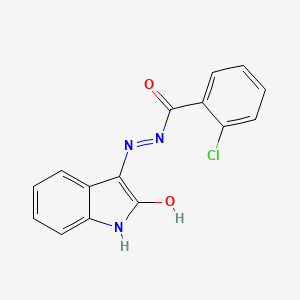

3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline

Descripción

3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline is a synthetic small molecule featuring a 2-oxoindoline core fused with a hydrazide moiety substituted by a 2-chlorobenzoyl group. This scaffold is structurally analogous to bioactive compounds targeting caspases, kinases, and other enzymes involved in apoptosis and cancer progression . The 2-oxoindoline ring provides a rigid planar structure, while the hydrazide linker and chlorobenzoyl substituent modulate electronic properties and target interactions. Its design is inspired by procaspase-activating compounds like PAC-1, where ortho-substituted aromatic groups enhance zinc chelation and caspase activation .

Propiedades

IUPAC Name |

2-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-11-7-3-1-5-9(11)14(20)19-18-13-10-6-2-4-8-12(10)17-15(13)21/h1-8,17,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCVCRXJLIXRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline typically involves the reaction of 2-chlorobenzoyl chloride with isatin hydrazone. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the hydrazide linkage. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzoylhydrazides.

Aplicaciones Científicas De Investigación

3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the indoline moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Substituents on the Aromatic Ring

- Hydroxyl and Methoxy Groups : Compounds with electron-donating substituents (e.g., 2-hydroxy-4-methoxy) exhibit superior cytotoxicity. For instance, Compound 4o (5-fluoro-2-oxoindoline with 2-hydroxy-4-methoxy phenyl) showed IC50 values of 1.00–1.88 μM against cancer cell lines, outperforming PAC-1 by 3–5-fold . In contrast, the 2-chlorobenzoyl group in the target compound may reduce cytotoxicity due to its electron-withdrawing nature .

Hydrazide Linker Variations

- Thioamide vs. Hydrazide : Substituting the hydrazide oxygen with sulfur (e.g., 2-(5-Chloro-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide ) increases thiophilic interactions, as seen in β-lactamase inhibition (IC50: ~5 μM) . However, this modification may reduce caspase activation compared to the target compound’s hydrazide group .

- Acyl vs. Alkyl Hydrazides: Acetohydrazides (e.g., 4-oxoquinazoline-based analogues) show enhanced procaspase-3 activation due to improved zinc coordination, whereas bulky substituents like diethylaminoethyl groups reduce membrane permeability .

Cytotoxicity

*Estimated based on structural analogs in .

Enzyme Inhibition

- Caspase Activation : The target compound’s hydrazide group enables zinc chelation, similar to PAC-1, but with lower potency than 4-oxoquinazoline hybrids (EC50: 0.8–2.5 μM) .

- VEGFR-2 Inhibition : Thiazolidine-2,4-dione hybrids (e.g., 2-oxoindoline-thiazolidinedione conjugates ) exhibit IC50 values of 0.12–0.45 μM, surpassing the target compound’s predicted activity .

Actividad Biológica

Overview

3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline is an organic compound characterized by the presence of both a hydrazide and an indoline moiety. Its unique structure, particularly the inclusion of a chlorine atom, influences its reactivity and potential biological activities. This compound has garnered interest for its possible applications in various fields, including medicinal chemistry, due to its antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with isatin hydrazone, often facilitated by bases such as pyridine or triethylamine under reflux conditions to ensure complete conversion. The compound exhibits various chemical reactions, including oxidation to form oxo derivatives, reduction to amine derivatives, and nucleophilic substitution reactions involving the chlorobenzoyl group.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydrazide group can form hydrogen bonds, while the indoline moiety can engage in π-π interactions, modulating enzyme or receptor activity. This interaction may lead to significant biological effects, including:

- Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating its effectiveness against common pathogens reported the following Minimum Inhibitory Concentrations (MICs):

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines. The following table summarizes its cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

Case Studies

Several case studies have explored the pharmacological properties of compounds similar to this compound. For instance, a case study on a related hydrazone derivative demonstrated significant inhibition of tumor growth in xenograft models. The study noted that the mechanism involved modulation of apoptotic pathways and inhibition of angiogenesis, suggesting similar pathways might be explored for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.